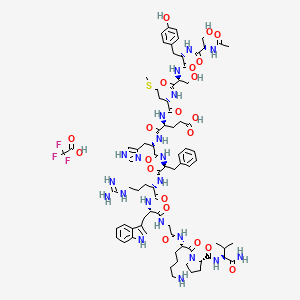
Unii-fre36KL4BD
Vue d'ensemble
Description
Ethylpropyltryptamine is a chemical compound with the formula C15H22N2 . It’s also known by its synonyms: 1H-Indole-3-ethanamine, N-ethyl-N-propyl-, EPT, and N-ethyl-N-(2-(1H-indol-3-yl)ethyl)propan-1-amine .
Molecular Structure Analysis
The InChIKey of Ethylpropyltryptamine is LCDYRMYSOIVPRS-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Applications De Recherche Scientifique
Computational Fluid Dynamics (CFD) in Ventilation Research
CFD has become crucial in the scientific research and engineering development of complex air distribution and ventilation systems in buildings. The technology, powered by significant advancements in computer hardware over the past two decades, addresses challenges in turbulence modelling, numerical approximation, and boundary conditions relevant to building ventilation. This integration of CFD emphasizes the ongoing need for verification, validation, and a complementary relationship with experimental and theoretical methods, highlighting its role not as a replacement but as a vital component in ventilation research (Li & Nielsen, 2011).
Models and Impacts of Science Research Experiences
The literature review on Course-Based Undergraduate Research Experiences (CUREs), Undergraduate Research Experiences (UREs), and Teacher Research Experiences (TREs) underscores the growing opportunities for engaging in scientific research. This comprehensive analysis of 307 papers published between 2007 and 2017 reveals significant findings on the benefits, challenges, and impacts of research experiences in promoting scientific literacy and career readiness in science. The study calls for further examination of program elements to enhance the effectiveness of these experiences (Krim et al., 2019).
Sex as a Biological Variable in Research
The incorporation of sex as a biological variable (SABV) in research has emerged as a guiding principle to improve the value of biomedical science. This approach enhances the rigor and relevance of scientific investigations, promoting the development of more precise and personalized medical interventions. The policy requiring SABV consideration in NIH-funded research marks a significant step toward integrating this critical factor throughout the biomedical research enterprise (Arnegard et al., 2020).
Nanoparticle Research
The field of nanoparticle research is highlighted for its dynamic contributions to scientific knowledge and technological innovation. The unique properties of nanoparticles open up a plethora of research areas and applications, from basic science to commercial products. This review emphasizes the need for controllable synthesis methods, sensitive characterization tools, and new theories to understand nanoparticles' behavior, demonstrating the field's broad scope and potential (Heiligtag & Niederberger, 2013).
Urban Heat Island (UHI) Research
The study of Urban Heat Islands (UHI) addresses the challenges posed by urbanization and industrialization, focusing on the generation, impacts, and mitigation strategies related to urban heat. Research in this area is vital for understanding the environmental and public health implications of UHIs and for developing solutions to improve urban living conditions (Memon, Leung, & Chunho, 2008).
Propriétés
IUPAC Name |
N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-10-17(4-2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDYRMYSOIVPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336291 | |
| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-fre36KL4BD | |
CAS RN |
850032-68-7 | |
| Record name | Ethylpropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRE36KL4BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)




